Product packaging for 1H-Benzimidazole-2-ethanamine, 7-bromo-(Cat. No.:CAS No. 3324-07-0)

1H-Benzimidazole-2-ethanamine, 7-bromo-

Número de catálogo: B1375868
Número CAS: 3324-07-0
Peso molecular: 240.1 g/mol
Clave InChI: UOTQOYUBCRMCPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Significance of the Benzimidazole (B57391) Heterocycle in Pharmaceutical Research

The benzimidazole nucleus is recognized for its profound biological activity and significant impact on medicinal chemistry. ijpsjournal.com This scaffold is considered a privileged substructure in pharmacological design due to its robust affinity for a diverse array of enzymes and protein receptors. ijpsjournal.com A key reason for its broad pharmacological significance is its physicochemical attributes, which include its efficiency as a hydrogen-bond donor-acceptor and its capacity for π-π stacking and hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to bind effectively with biological macromolecules. nih.gov

Furthermore, the structural resemblance of benzimidazole to purine (B94841) nucleotides allows these derivatives to function as structural isosteres of endogenous molecules, enhancing their ability to interact with biological systems. researchgate.netijpsjournal.com This versatility has led to the development of benzimidazole-containing compounds across a vast spectrum of therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive applications. nih.govnih.govnih.gov The ease of synthesis and the structural flexibility for substitutions on the benzimidazole ring make it a highly promising and continuously explored scaffold for drug development. nih.gov

Overview of Benzimidazole Derivatives with Therapeutic Relevance

The therapeutic success of the benzimidazole core is demonstrated by the large number of derivatives that have been developed into clinically used drugs. impactfactor.orgwikipedia.org These compounds span a wide range of pharmacological classes, targeting various diseases through different mechanisms of action. Notable examples include proton pump inhibitors that treat acid-related gastrointestinal disorders, and anthelmintic agents that are crucial for combating parasitic infections. humanjournals.comlongdom.org The broad utility of this scaffold is also evident in its application for cardiovascular diseases, allergies, and cancer. nih.govwikipedia.orgnih.gov

Below is a table of selected benzimidazole derivatives with established therapeutic relevance:

Drug NameTherapeutic ClassPrimary Mechanism of Action/Use
Omeprazole Proton Pump InhibitorTreats peptic ulcers and gastroesophageal reflux disease (GERD) by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells. longdom.org
Lansoprazole Proton Pump InhibitorSimilar to omeprazole, used for the management of acid-related conditions. impactfactor.orglongdom.org
Albendazole (B1665689) AnthelminticUsed to treat a variety of parasitic worm infestations; it works by binding to tubulin, which inhibits microtubule polymerization in the parasite. impactfactor.orgwikipedia.org
Mebendazole AnthelminticA broad-spectrum anti-parasitic agent that also functions by impairing tubulin synthesis in helminths. arabjchem.orgwikipedia.org
Telmisartan AntihypertensiveAn angiotensin II receptor blocker (ARB) used to treat high blood pressure. wikipedia.org
Candesartan AntihypertensiveAn ARB that selectively blocks the AT1 receptor, leading to vasodilation and a reduction in blood pressure. wikipedia.org
Veliparib Anticancer AgentA PARP (poly(ADP-ribose) polymerase) inhibitor investigated for the treatment of various cancers, particularly those with BRCA mutations. nih.gov
Bilastine AntihistamineA second-generation H1 antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria. wikipedia.org

Rationale for Research on 1H-Benzimidazole-2-ethanamine, 7-bromo- and its Analogues

The rationale for synthesizing and investigating 1H-Benzimidazole-2-ethanamine, 7-bromo- is rooted in established principles of medicinal chemistry, specifically the exploration of structure-activity relationships (SAR). The SAR for benzimidazole derivatives indicates that substitutions at the N1, C2, C5, and C6 positions can significantly influence their biological activity. nih.gov The research on this specific compound and its analogues is driven by the goal of discovering novel pharmacological activities by strategically modifying the core benzimidazole structure.

The introduction of a bromine atom at the 7-position is a key aspect of this rationale. Halogenation is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Studies on other bromo-substituted benzimidazoles have demonstrated potent biological effects. For instance, a series of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives exhibited significant immunosuppressive, anti-inflammatory, and cytotoxic activities against various cancer cell lines. researchgate.netresearchgate.net This suggests that the presence and position of a bromine atom can be a critical determinant of a compound's pharmacological profile. Synthesizing the 7-bromo analogue is a logical step to explore how this positional isomerism affects biological activity.

The second key feature, the ethanamine side chain at the C2 position, is also a deliberate design choice. The C2 position is a frequent site for substitution in the development of benzimidazole-based drugs. nih.govlongdom.org The ethanamine group (-CH2CH2NH2) introduces a flexible chain with a primary amine. This amine group is basic and can be protonated at physiological pH, allowing for potential ionic interactions with biological targets like enzyme active sites or receptors. This functional group can also act as a hydrogen bond donor, further enhancing binding affinity. The combination of the electron-withdrawing bromo group on the benzene (B151609) ring and the basic ethanamine side chain creates a unique electronic and structural profile, providing a strong rationale for its investigation as a potential new therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrN3 B1375868 1H-Benzimidazole-2-ethanamine, 7-bromo- CAS No. 3324-07-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-bromo-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTQOYUBCRMCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4507-68-0
Record name 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1h Benzimidazole 2 Ethanamine, 7 Bromo and Brominated Benzimidazole Analogues

Established Synthetic Routes for Benzimidazole-2-ethanamine Scaffolds

The formation of the benzimidazole-2-ethanamine core is a critical step in the synthesis of the title compound. Several established methods are employed for the construction of this scaffold, primarily revolving around the condensation of an o-phenylenediamine (B120857) with a three-carbon synthon corresponding to the ethanamine side chain.

Condensation Reactions

The most traditional and widely used method for benzimidazole (B57391) synthesis is the Phillips condensation reaction. arabjchem.org This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. scispace.com For the synthesis of a benzimidazole-2-ethanamine scaffold, β-alanine or its derivatives can be utilized as the carboxylic acid component. The reaction is typically carried out by heating the reactants in the presence of a strong acid, such as hydrochloric acid or polyphosphoric acid (PPA). arabjchem.orgscispace.com The mechanism involves the initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole (B134444) ring. While this method is robust, it often requires harsh conditions and long reaction times.

A variety of condensing agents and catalysts have been developed to improve the efficiency of this reaction. For instance, the use of ammonium (B1175870) chloride has been reported as an environmentally benign catalyst for the condensation of o-phenylenediamine with various carbonyl compounds.

One-Pot Synthesis Approaches

To streamline the synthetic process and improve efficiency, one-pot methodologies have gained significant attention. These approaches combine multiple reaction steps into a single operation, avoiding the isolation of intermediates. For the synthesis of 2-substituted benzimidazoles, a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of an oxidizing agent like hydrogen peroxide and a catalytic amount of hydrochloric acid in acetonitrile (B52724) has been reported to be effective, offering short reaction times and high yields. While this specific example uses aldehydes, the principle can be adapted for other starting materials to form the desired 2-ethanamine substituent. Another one-pot approach involves the use of a supported gold nanoparticle catalyst (Au/TiO2) for the reaction between o-phenylenediamine and aldehydes under ambient conditions. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of benzimidazole derivatives has been significantly improved by the application of microwave irradiation. For example, the condensation of o-phenylenediamine with carboxylic acids can be efficiently carried out under microwave conditions, often without the need for a catalyst. organic-chemistry.org This method is particularly advantageous for reducing reaction times from hours to minutes and is considered a greener approach due to its energy efficiency. organic-chemistry.org

Strategies for Bromination at the 7-Position and Related Halogenation

The introduction of a bromine atom at the 7-position of the benzimidazole ring is a key challenge. The position of electrophilic substitution on the benzimidazole ring is influenced by the directing effects of the substituents already present. Direct bromination of an existing benzimidazole-2-ethanamine scaffold might lead to a mixture of isomers. Therefore, a more regioselective approach is often necessary.

A common strategy to achieve regioselective bromination is to start with a pre-functionalized benzene (B151609) ring. In the context of synthesizing 1H-Benzimidazole-2-ethanamine, 7-bromo-, the use of 3-bromo-1,2-phenylenediamine as the starting material would directly lead to the desired 7-bromo substitution pattern upon cyclization.

Alternatively, for existing benzimidazole systems, the directing effects of substituents can be exploited. While specific literature on the direct bromination of 1H-Benzimidazole-2-ethanamine is scarce, studies on related heterocyclic systems like indazoles have shown that regioselective bromination at the C7 position can be achieved. For instance, the bromination of 4-substituted NH-free indazoles with N-bromosuccinimide (NBS) has been shown to occur selectively at the C7 position. This suggests that the electronic properties of the benzimidazole ring in the target molecule could potentially direct bromination to the 7-position under carefully controlled conditions.

Novel Synthetic Approaches for 1H-Benzimidazole-2-ethanamine, 7-bromo-

Given the lack of a directly reported synthesis for 1H-Benzimidazole-2-ethanamine, 7-bromo-, a logical and novel synthetic approach would involve the condensation of 3-bromo-1,2-phenylenediamine with a suitable derivative of β-alanine. This strategy ensures the correct placement of the bromine atom from the outset.

Proposed Synthetic Route:

Starting Material: The synthesis would commence with commercially available or synthetically accessible 3-bromo-1,2-phenylenediamine.

Condensation Partner: A protected form of β-alanine, such as N-Boc-β-alanine or its ethyl ester, would be the ideal condensation partner. The protecting group (e.g., Boc) on the amino group of β-alanine would prevent unwanted side reactions.

Condensation and Cyclization: The condensation of 3-bromo-1,2-phenylenediamine with the protected β-alanine derivative could be carried out using established methods, such as the Phillips condensation with an acid catalyst (e.g., 4N HCl or PPA) or under milder conditions using a coupling agent followed by acid-catalyzed cyclization. Microwave-assisted heating could be employed to accelerate this step.

Deprotection: Following the successful formation of the 7-bromo-N-protected-benzimidazole-2-ethanamine intermediate, the protecting group would be removed. For an N-Boc group, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

This proposed route offers a high degree of regiocontrol for the bromine substituent and utilizes well-established reactions in benzimidazole chemistry.

Purification and Characterization Techniques in Academic Synthesis

The purification and characterization of the synthesized 1H-Benzimidazole-2-ethanamine, 7-bromo- and its intermediates are crucial to confirm the structure and purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification Techniques:

Crystallization: Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and is often determined empirically. Common solvent systems for benzimidazole derivatives include ethanol, ethyl acetate/hexane, and acetone/hexane. rochester.edugoogle.com For polar compounds like the target molecule, a polar solvent or a mixture of polar and non-polar solvents would likely be effective.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating mixtures of organic compounds. google.com The polarity of the eluent is adjusted based on the polarity of the compounds to be separated. For benzimidazole derivatives, solvent systems such as ethyl acetate/hexane or dichloromethane/methanol are frequently used. google.comijpsm.com Given the presence of the amine group, the target compound is expected to be polar, requiring a more polar eluent system. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separations of benzimidazole derivatives. sielc.comresearchgate.net

Characterization Techniques:

The structure of 1H-Benzimidazole-2-ethanamine, 7-bromo- would be confirmed using a combination of the following spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This technique provides information about the number and chemical environment of the protons in the molecule. For the target compound, one would expect to see characteristic signals for the aromatic protons on the benzimidazole ring, with their splitting patterns and chemical shifts being indicative of the 7-bromo substitution. Signals corresponding to the two methylene (B1212753) groups of the ethanamine side chain would also be present. nih.govrsc.orgdergipark.org.tr

13C NMR: This method provides information about the carbon skeleton of the molecule. The number of signals would correspond to the number of non-equivalent carbon atoms. The chemical shifts of the aromatic carbons would be influenced by the bromine substituent and the imidazole ring. arabjchem.orgbeilstein-journals.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 1H-Benzimidazole-2-ethanamine, 7-bromo-, the mass spectrum would show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks). scispace.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic absorption bands for N-H stretching (of both the imidazole and the primary amine), C-H stretching (aromatic and aliphatic), C=N stretching of the imidazole ring, and C-Br stretching would be expected.

The following interactive data tables summarize typical reaction conditions for the synthesis of benzimidazole scaffolds and common techniques for their purification and characterization.

Table 1: Representative Conditions for Benzimidazole Synthesis

Method Reagents Catalyst/Conditions Typical Reaction Time
Condensation (Phillips) o-phenylenediamine, Carboxylic Acid 4N HCl or PPA, Heat Several hours
One-Pot Synthesis o-phenylenediamine, Aldehyde H2O2/HCl, Acetonitrile, RT 15-30 minutes

Table 2: Common Purification and Characterization Techniques for Benzimidazoles

Technique Purpose Typical Parameters/Observations
Purification
Recrystallization Removal of impurities from solid products Solvents: Ethanol, Ethyl Acetate/Hexane
Column Chromatography Separation of components in a mixture Stationary Phase: Silica gel; Eluent: Ethyl Acetate/Hexane, DCM/Methanol
HPLC High-resolution separation and purity analysis Reverse-phase columns (e.g., C18) with acetonitrile/water mobile phases
Characterization
1H NMR Structural elucidation (proton framework) Chemical shifts (δ) in ppm, coupling constants (J) in Hz
13C NMR Structural elucidation (carbon framework) Chemical shifts (δ) in ppm
Mass Spectrometry Molecular weight and fragmentation analysis m/z values, isotopic patterns (e.g., for Br)

Structure Activity Relationship Sar Investigations of 1h Benzimidazole 2 Ethanamine, 7 Bromo Derivatives

Impact of the 7-Bromo Substitution on Biological Potency and Selectivity

The presence and position of halogen substituents on the benzimidazole (B57391) scaffold are known to significantly influence the biological activity of this class of compounds. In the case of 1H-Benzimidazole-2-ethanamine, 7-bromo-, the bromine atom at the 7-position is a key determinant of its pharmacological properties. While direct SAR studies on this specific compound are not extensively detailed in publicly available literature, general principles derived from related benzimidazole analogues suggest that the 7-bromo substitution can modulate activity through a combination of electronic and steric effects.

Halogen atoms, such as bromine, are electron-withdrawing and can alter the electron density of the benzimidazole ring system. This can, in turn, affect the compound's ability to interact with biological targets, influencing binding affinities and potencies. For instance, in some series of benzimidazole derivatives, the introduction of a halogen at various positions on the benzene (B151609) ring has been shown to enhance anti-inflammatory or antimicrobial activities. nih.gov The specific location at position 7 may confer a particular conformational preference or interaction profile that is crucial for its biological effect. The lipophilicity imparted by the bromine atom can also play a role in membrane permeability and target accessibility.

Role of the 2-Ethanamine Moiety in Ligand-Target Interactions

The 2-ethanamine side chain is a fundamental component of 1H-Benzimidazole-2-ethanamine, 7-bromo-, and is pivotal for its interactions with biological targets. This moiety, consisting of a two-carbon linker and a terminal amino group, provides a basic center that can participate in crucial ionic and hydrogen bonding interactions with receptor sites.

The amino group, being protonatable at physiological pH, can form strong electrostatic interactions with acidic residues, such as aspartic acid or glutamic acid, within a target protein's binding pocket. The length and flexibility of the ethyl linker allow the amino group to orient itself optimally for these interactions. Studies on other 2-aminoethylbenzimidazoles have highlighted the importance of this side chain for various biological activities, including antimicrobial and antiparasitic actions. nih.gov It is a common pharmacophore in many biologically active molecules, suggesting its fundamental role in molecular recognition.

Modifications at the N-1 Position and their Pharmacological Implications

The N-1 position of the benzimidazole ring offers a strategic point for chemical modification to modulate the pharmacological properties of 1H-Benzimidazole-2-ethanamine, 7-bromo- analogues. Substitution at this nitrogen atom can significantly impact the compound's acidity, lipophilicity, and steric profile, thereby influencing its potency, selectivity, and pharmacokinetic properties.

Substituent Effects on the Benzene Ring of 1H-Benzimidazole-2-ethanamine, 7-bromo- Analogues

The introduction of additional substituents onto the benzene portion of the 1H-Benzimidazole-2-ethanamine, 7-bromo- scaffold provides another avenue to explore and optimize its biological activity. These substitutions can exert profound electronic and steric effects, which in turn modulate the compound's interaction with its biological target.

Electronic Effects

The electronic nature of substituents on the benzene ring can significantly alter the charge distribution of the entire benzimidazole system. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the aromatic ring. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) or amino groups, increase the electron density.

These electronic perturbations can influence the pKa of the benzimidazole nitrogens and the reactivity of the molecule. For instance, the introduction of an EWG can enhance the acidity of the N-H proton, which may be critical for certain receptor interactions. The electronic properties of the benzene ring can also affect the molecule's ability to participate in pi-pi stacking or other non-covalent interactions with the target protein. Theoretical studies on substituted benzenes have shown that such substitutions can impact the aromaticity and electronic structure of the ring. researchgate.nettsijournals.comsciepub.com

Steric Effects

The size and shape of substituents on the benzene ring introduce steric bulk, which can have a significant impact on the binding affinity and selectivity of the molecule. Bulky substituents can create steric hindrance, either preventing the molecule from adopting a conformation necessary for binding or, conversely, promoting a more favorable, rigid conformation.

Steric effects can also be exploited to probe the topology of the binding site. By systematically varying the size and position of substituents, it is possible to map out the available space within the receptor pocket. In some cases, a larger substituent may lead to a loss of activity due to a steric clash, while in others, it might access a new sub-pocket, leading to enhanced potency or a change in the pharmacological profile.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of 1H-Benzimidazole-2-ethanamine, 7-bromo- and its analogues is a critical determinant of their biological activity. The relative orientation of the benzimidazole core, the 2-ethanamine side chain, and any substituents on the N-1 position or the benzene ring dictates how the molecule presents its key interacting groups to the biological target.

Molecular Mechanisms of Action for 1h Benzimidazole 2 Ethanamine, 7 Bromo and Its Bioactive Analogues

Interaction with Key Biological Targets

The therapeutic effects of benzimidazole (B57391) derivatives are rooted in their ability to bind to and modulate the function of various biological macromolecules. bohrium.com The structural similarity of the benzimidazole scaffold to natural purine (B94841) nucleosides allows it to interact with a diverse range of biological targets. researchgate.netfrontiersin.orgacs.org These interactions can be attributed to the electron-rich nature of the benzimidazole ring system, which facilitates the formation of hydrogen bonds, π-stacking interactions, and other non-covalent forces with target proteins and nucleic acids. nih.govnih.gov

Benzimidazole-based compounds are well-documented as inhibitors of several key enzyme families, a mechanism central to their pharmacological effects, particularly in anticancer therapy. researchgate.netrsc.org

Epidermal Growth Factor Receptor (EGFR) Inhibition: Aberrant signaling from EGFR, a receptor tyrosine kinase, is a known driver of tumorigenesis through the promotion of cell proliferation and survival. nih.gov Benzimidazole derivatives have been developed as potent EGFR inhibitors, typically acting as ATP-competitive inhibitors within the receptor's kinase domain. frontiersin.orgnih.gov For instance, the benzimidazole derivative 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a) was found to inhibit both EGFR and the related HER2 receptor, with higher sensitivity observed in cell lines that overexpress these proteins. nih.gov Other hybrids, such as benzimidazole-triazoles, have also shown significant EGFR inhibitory activity. tandfonline.com The inhibition of EGFR by these compounds blocks downstream signaling pathways critical for cancer cell growth. nih.govnih.gov

Table 1: Examples of Benzimidazole Analogues as EGFR Inhibitors
CompoundTargetInhibitory Concentration (IC₅₀)Reference
Benzimidazole-triazole hybrid (5a)EGFR0.086 µM tandfonline.com
Benzimidazole-1,3,4-oxadiazole (10)EGFR0.33 µM mdpi.com
Benzimidazole-1,3,4-oxadiazole (13)EGFR0.38 µM mdpi.com
Benzimidazole/1,2,3-triazole hybrid (6i)EGFR78 nM frontiersin.org
Benzimidazole/1,2,3-triazole hybrid (10e)EGFR73 nM frontiersin.org

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological states of DNA during replication and transcription, making them critical targets for anticancer drugs. nih.govesisresearch.org Benzimidazole derivatives can inhibit both type I and type II topoisomerases. nih.govresearchgate.netnih.gov The mechanism can involve preventing the re-ligation of the DNA strand by stabilizing the enzyme-DNA cleavage complex, which leads to an accumulation of DNA strand breaks and subsequent cell death. nih.gov Some bis-benzimidazole derivatives containing bromoalkyl moieties have been specifically developed as Topoisomerase I and II inhibitors. nih.gov Other benzimidazole–rhodanine conjugates act as non-intercalative Topoisomerase II inhibitors by binding to the enzyme's ATP-binding site, thereby blocking its activity. nih.gov

Table 2: Examples of Benzimidazole Analogues as Topoisomerase Inhibitors
CompoundTargetInhibitory Concentration (IC₅₀)Reference
Benzimidazole-triazole hybrid (5a)Topo II2.52 µM tandfonline.com
2-Phenoxymethylbenzimidazole (17)Topo I14.1 µM esisresearch.org
5-Chloro-2-(p-methylphenyl)benzoxazole (4)Topo II22.3 µM esisresearch.org
2-(p-Nitrobenzyl)benzoxazole (6)Topo II17.4 µM esisresearch.org

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Several novel benzimidazole derivatives have been identified as potent, selective, and reversible inhibitors of human MAO-B (hMAO-B). nih.govresearchgate.netnih.gov For example, a series of benzimidazole chalcone (B49325) derivatives showed higher inhibitory activity against MAO-B than MAO-A, with compound BCH2 being the most potent. researchgate.net Kinetic studies revealed that some of these compounds act as competitive inhibitors, binding reversibly to the enzyme. nih.govresearchgate.net

Table 3: Examples of Benzimidazole Analogues as MAO-B Inhibitors
CompoundTargetInhibitory Concentration (IC₅₀)Selectivity Index (SI) vs MAO-AReference
BCH2 (ortho-Cl chalcone)MAO-B0.80 µM44.11 researchgate.net
BCH4 (ortho-Br chalcone)MAO-B-24.48 researchgate.net
Compound 16dhMAO-B67.3 nM>387 nih.gov
Compound 7 (arylhydrazone)hMAO-BShowed 65% inhibition at 1 µM- nih.gov

α-Glucosidase Inhibition: Inhibitors of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, are used to manage postprandial hyperglycemia in diabetic patients. nih.govtandfonline.com Benzimidazole and its derivatives have been identified as potent inhibitors of both yeast and rat intestinal α-glucosidase. tandfonline.comibbj.orgnih.gov Structure-activity relationship studies of benzimidazole-thioquinoline derivatives revealed that substitutions on the benzyl (B1604629) ring significantly influence inhibitory potency. nih.gov The 4-bromobenzyl derivative (6j) was identified as a particularly promising inhibitor, with a potency approximately 30-fold greater than the standard drug, acarbose. nih.gov

Table 4: Examples of Benzimidazole Analogues as α-Glucosidase Inhibitors
CompoundTargetInhibitory Concentration (IC₅₀)Reference
Benzimidazole-based thiazole (B1198619) analogα-Glucosidase2.70 ± 0.10 µM to 42.30 ± 0.70 µM nih.gov
Compound 3eYeast α-GlucosidaseShowed 95.6% inhibition at 2.1 mM tandfonline.com
Compound 3eRat Intestinal α-GlucosidaseShowed 75.3% inhibition at 2.1 mM tandfonline.com
4-bromobenzyl derivative (6j)α-Glucosidase28.0 µM nih.gov

Protein Kinase Inhibition: Beyond EGFR, the benzimidazole scaffold is a common feature in inhibitors of a wide range of protein kinases that are crucial for cellular signaling and are often dysregulated in cancer. rsc.orgnih.govnih.gov These include RAF kinase, Poly(ADP-ribose) polymerase (PARP), and Cyclin-dependent kinases (CDKs). nih.gov For example, specific benzimidazole derivatives have been developed as potent inhibitors of the B-RAFV600E oncogenic protein, which is prevalent in certain cancers. nih.govmdpi.com Rucuparib and Veliparib are benzimidazole-derived PARP inhibitors. nih.gov Furthermore, the approved drug Abemaciclib is a benzimidazole–pyrimidine hybrid that functions as a CDK4/6 inhibitor in breast cancer treatment. mdpi.com These compounds often act as ATP-competitive inhibitors, exploiting structural differences in the kinase domains to achieve selectivity. nih.gov

In addition to enzyme inhibition, benzimidazole derivatives can exert their effects by binding to cellular receptors.

Androgen Receptor (AR) Antagonism: The androgen receptor is a key driver in the progression of prostate cancer. nih.gov The compound Galeterone, which incorporates a benzimidazole moiety, functions as an AR antagonist, blocking androgen binding and disrupting androgen signaling. nih.gov This effect is enhanced by the presence of the benzimidazole structure. nih.gov

Cannabinoid Receptor (CB1) Binding: A series of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles were specifically designed to target the cannabinoid receptor type 1 (CB1). nih.gov Radioligand binding assays confirmed that several of these novel compounds exhibited high affinity for the CB1 receptor in the nanomolar range, with the most potent derivative displaying a Ki value of 1.2 nM. nih.gov

The interaction of small molecules with DNA is a well-established mechanism for anticancer agents. Benzimidazole derivatives can bind to DNA through two primary modes: intercalation and groove binding. nih.govnih.govrsc.org The specific mode of interaction often depends on the size and conformation of the derivative. nih.gov

DNA Intercalation: In this mode, the planar aromatic ring system of the benzimidazole compound inserts itself between the base pairs of the DNA double helix. rsc.org This interaction is stabilized by π-π stacking forces and can lead to structural distortions of the DNA, such as unwinding and lengthening, which ultimately interfere with cellular processes like DNA replication and transcription. rsc.orgiiarjournals.org

Minor Groove Binding: Many benzimidazole derivatives, particularly bis-benzimidazoles, act as DNA minor groove binders. nih.govresearchgate.net They fit into the minor groove of the DNA, often showing a preference for AT-rich or GC-rich sequences. nih.govnih.gov This binding can inhibit the activity of DNA-processing enzymes, such as topoisomerases, and block access for transcription factors, thereby disrupting gene expression. nih.gov

Cellular Pathway Modulation

By interacting with the aforementioned biological targets, benzimidazole analogues can profoundly alter cellular signaling pathways that govern cell fate.

A primary mechanism by which benzimidazole derivatives exert their anticancer effects is through the disruption of pathways that promote cell proliferation and survival. nih.govnih.gov The inhibition of receptor tyrosine kinases like EGFR and HER2 by compounds such as 5a directly blocks the downstream activation of the PI3K/Akt and MEK/Erk signaling cascades. nih.gov These pathways are central regulators of cell growth, proliferation, and survival, and their inhibition can lead to cell cycle arrest and a halt in tumor progression. nih.govnih.gov Similarly, benzimidazole-based RAF kinase inhibitors can impede the ERK pathway, which is also critical for cancer cell proliferation and survival. nih.gov

Inducing apoptosis, or programmed cell death, is a key therapeutic goal in cancer treatment. Numerous benzimidazole derivatives have been shown to be potent inducers of apoptosis through various mechanisms. frontiersin.orgmdpi.comnih.gov

Intrinsic Apoptotic Pathway: Some derivatives trigger the mitochondria-dependent intrinsic apoptotic pathway. nih.gov This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. frontiersin.orgnih.govmdpi.com Novel benzimidazole derivatives have been specifically designed to act as Bcl-2 inhibitors, directly targeting this key anti-apoptotic protein. nih.gov

Extrinsic Apoptotic Pathway: The antitumor activity of certain benzimidazoles, such as compound 5a, has been linked to the upregulation of death receptors like DR5 (TNFRSF10B), a key component of the extrinsic apoptotic pathway. nih.gov

Caspase Activation: The execution phase of apoptosis is carried out by a family of proteases called caspases. Benzimidazole derivatives have been shown to induce apoptosis by increasing the levels of initiator caspases (e.g., caspase-8) and executioner caspases (e.g., caspase-3). frontiersin.orgnih.govnih.gov

Cell Cycle Arrest: Many benzimidazole compounds can induce cell cycle arrest, often at the G2/M or G1/S phase. nih.govnih.gov This halt in cell cycle progression can prevent cancer cells from proliferating and can serve as a trigger for the apoptotic process. nih.govnih.gov

Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a well-established strategy in the development of anticancer agents. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division, motility, and intracellular transport. Benzimidazole derivatives have been widely recognized for their ability to interfere with tubulin polymerization, and this mechanism is a key aspect of the bioactivity of analogues of 1H-Benzimidazole-2-ethanamine, 7-bromo-.

Numerous studies have demonstrated that benzimidazole-containing compounds can inhibit the polymerization of tubulin, leading to a mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells. The primary binding site for many of these benzimidazole derivatives is the colchicine-binding site on β-tubulin. By occupying this site, these compounds prevent the conformational changes necessary for the incorporation of tubulin dimers into growing microtubules, thus effectively capping the polymer and disrupting the dynamic instability essential for its function.

Research on various substituted benzimidazoles has elucidated the importance of different functional groups and their positions on the scaffold for anti-tubulin activity. For instance, the nature of the substituent at the 2-position and substitutions on the benzene (B151609) ring of the benzimidazole core are crucial for potent inhibition.

Inhibitory Activity of Bioactive Benzimidazole Analogues on Tubulin Polymerization

CompoundSubstitution PatternTargetActivity (IC50)
NocodazoleMethyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl]carbamateTubulin~0.3 µM
Albendazole (B1665689)Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamateTubulin~0.5 µM
FenbendazoleMethyl [5-(phenylthio)-1H-benzimidazol-2-yl]carbamateTubulin~0.1 µM

This table presents data for well-known benzimidazole-based tubulin inhibitors to illustrate the general potency of this class of compounds. The specific activity of 1H-Benzimidazole-2-ethanamine, 7-bromo- may vary.

Targeting Bacterial Cell Division Proteins (e.g., FtsZ)

In addition to their effects on eukaryotic cells, benzimidazole derivatives have emerged as promising antibacterial agents by targeting essential bacterial processes. A key target in this regard is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin. FtsZ is a crucial component of the bacterial cytoskeleton and plays a central role in cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell division.

The inhibition of FtsZ polymerization by small molecules disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death. This makes FtsZ an attractive target for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.

Several studies have identified benzimidazole-based compounds as potent inhibitors of FtsZ. These compounds can interfere with FtsZ function through various mechanisms. Some analogues have been shown to inhibit the GTPase activity of FtsZ, which is essential for the dynamic turnover of FtsZ polymers. Others have been found to perturb the polymerization dynamics of FtsZ, either by inhibiting the assembly of protofilaments or by causing their aggregation.

The structural features of benzimidazole derivatives, including the substitution pattern, are critical for their anti-FtsZ activity. The 7-bromo substitution on 1H-Benzimidazole-2-ethanamine could potentially enhance its interaction with the FtsZ protein. Halogen atoms can participate in halogen bonding with protein residues, which can contribute to the binding affinity and specificity of the inhibitor. Molecular docking and SAR studies on various halo-substituted benzimidazoles have suggested that the position and nature of the halogen can significantly impact their inhibitory potency against FtsZ.

Activity of Bioactive Benzimidazole Analogues Against Bacterial FtsZ

Compound ClassExample SubstitutionsBacterial TargetObserved Effect
Trisubstituted BenzimidazolesVaried at 2, 5, and 6 positionsMycobacterium tuberculosis FtsZInhibition of FtsZ assembly and enhancement of GTPase activity
2-aryl-benzimidazolesSubstituted phenyl at C2Staphylococcus aureus FtsZInhibition of FtsZ polymerization
Benzimidazole CarboxamidesCarboxamide group at C2Bacillus subtilis FtsZPerturbation of FtsZ secondary structure

This table provides examples of the anti-FtsZ activity of different classes of benzimidazole analogues. The precise effect of 1H-Benzimidazole-2-ethanamine, 7-bromo- would require specific experimental validation.

Modulation of Alarmone Synthetases (e.g., (p)ppGpp synthetases/hydrolases)

Bacteria have evolved sophisticated mechanisms to survive under stressful conditions, such as nutrient deprivation. A key component of this stress response is the stringent response, which is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp. The intracellular levels of (p)ppGpp are regulated by enzymes of the RelA/SpoT homolog (RSH) family, which include (p)ppGpp synthetases and hydrolases.

The accumulation of (p)ppGpp triggers a global reprogramming of bacterial physiology, leading to the downregulation of growth-related processes and the upregulation of stress survival pathways. Consequently, the enzymes involved in (p)ppGpp metabolism are considered attractive targets for the development of new antibacterial agents that could potentially overcome antibiotic resistance and persistence.

While research in this area is still emerging, recent studies have begun to explore the potential of small molecules to modulate the activity of alarmone synthetases. A noteworthy development in this context is the identification of the benzimidazole scaffold as a potential chemotype for targeting these enzymes. An in-silico fragment screening study against the (p)ppGpp synthetase domain of RelSeq, a member of the RSH family, identified benzimidazole derivatives as potential hits. nih.gov This suggests that compounds based on the benzimidazole framework, such as 1H-Benzimidazole-2-ethanamine, 7-bromo-, may have the potential to interact with and modulate the activity of (p)ppGpp synthetases.

The exact mechanism by which a benzimidazole derivative might modulate these enzymes is yet to be fully elucidated. It could involve competitive or allosteric inhibition of the synthetase domain, thereby preventing the production of (p)ppGpp and disrupting the bacterial stringent response. The 7-bromo substitution could play a role in enhancing the binding affinity of the compound to the enzyme's active or allosteric sites. However, further experimental validation is required to confirm this hypothesis and to determine the specific molecular interactions involved. The exploration of benzimidazoles as modulators of alarmone synthetases represents a promising new avenue for antimicrobial drug discovery.

Computational Chemistry and Molecular Modeling Studies of 1h Benzimidazole 2 Ethanamine, 7 Bromo

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking simulations are pivotal in predicting how 1H-Benzimidazole-2-ethanamine, 7-bromo- might bind to a specific protein target. These simulations calculate the binding energy, often expressed in kcal/mol, which indicates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction.

Table 1: Predicted Binding Affinities of Representative Benzimidazole (B57391) Derivatives Against Various Protein Targets
Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Benzimidazole DerivativesBeta-tubulin-7.11 to -8.50 nih.gov
Benzimidazole-isatin HybridsBacterial Gyrase-6.6 to -8.4 researchgate.net
2-Phenyl BenzimidazoleCyclooxygenase (COX)-7.9 impactfactor.org
Benzimidazole-thiadiazole Hybrids14-α demethylase (CYP51)Up to -10.928 acs.org

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the protein's active site that are crucial for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces.

For benzimidazole derivatives, studies have shown interactions with key residues such as glutamate, asparagine, and various hydrophobic amino acids. nih.govbiorxiv.org For example, in the context of beta-tubulin inhibition, amino acid E198 has been identified as a key residue for benzimidazole binding. nih.govbiorxiv.org In the case of 1H-Benzimidazole-2-ethanamine, 7-bromo-, the ethanamine group is likely to form hydrogen bonds with polar residues like aspartate or glutamate. The benzimidazole ring itself can engage in pi-pi stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The 7-bromo substituent could form specific interactions, including halogen bonds, with electron-donating residues in the binding pocket.

Table 2: Examples of Key Interacting Residues for Benzimidazole Derivatives with Protein Targets
Protein TargetKey Interacting ResiduesType of InteractionReference
Beta-tubulinE198, C239, N256, K350Hydrogen Bonding nih.gov
SARS-CoV-2 Receptor-Binding Domain (RBD)K417, Q409, R403, D405, R408, Y505Aromatic and Charged Interactions nih.gov
Cyclin-dependent kinase 8 (CDK-8)Ala100, Asp98, Lys52, Tyr32, Val27Hydrogen Bonding nih.gov

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. These simulations can confirm the binding modes predicted by docking and assess whether the ligand remains stably bound in the active site.

For benzimidazole derivatives, MD simulations have been used to confirm the stability of their complexes with various proteins, including beta-tubulin and SARS-CoV-2 Mpro. semanticscholar.orgnih.gov These studies often analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD value suggests that the complex remains in a consistent conformation. For 1H-Benzimidazole-2-ethanamine, 7-bromo-, an MD simulation would be crucial to validate the docking predictions and to understand the dynamic behavior of the bromine and ethanamine substituents within the binding pocket, ensuring that the key interactions are maintained over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds.

For benzimidazole derivatives, 3D-QSAR models have been successfully developed to explain their binding affinities for various receptors. acs.orgnih.gov These models consider steric and electrostatic fields, as well as other molecular descriptors, to predict biological activity. acs.org A QSAR study involving 1H-Benzimidazole-2-ethanamine, 7-bromo- would involve a series of structurally related compounds to build a predictive model. This model could then be used to design new derivatives with potentially improved activity by suggesting modifications to the benzimidazole scaffold, such as altering the position or nature of the halogen substituent or modifying the length and functionality of the side chain.

In Silico ADME Prediction and Drug-Likeness Assessment

For benzimidazole derivatives, in silico ADME predictions are routinely performed. rsc.orgnih.govmdpi.com These studies often evaluate parameters based on Lipinski's rule of five, which suggests that orally active drugs should have a molecular weight under 500 Da, a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Other properties, such as aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes, are also assessed. For 1H-Benzimidazole-2-ethanamine, 7-bromo-, it is anticipated to have good oral bioavailability based on its structural similarity to other studied benzimidazoles. japtronline.comresearchgate.net The presence of the bromo group may increase its lipophilicity. nih.gov

Table 3: Predicted ADME and Drug-Likeness Properties for a Representative Benzimidazole Derivative
PropertyPredicted Value/AssessmentSignificance
Molecular Weight< 500 DaGood absorption and permeation
LogP (Lipophilicity)< 5Balance between solubility and permeability
Hydrogen Bond Donors≤ 5Good membrane permeability
Hydrogen Bond Acceptors≤ 10Good membrane permeability
Topological Polar Surface Area (TPSA)≤ 140 ŲGood oral bioavailability
Aqueous SolubilityModerately to poorly solubleAffects absorption and formulation

Translational Research and Future Perspectives for 1h Benzimidazole 2 Ethanamine, 7 Bromo

Development of Next-Generation Benzimidazole-Based Therapeutic Candidates

The benzimidazole (B57391) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netfrontiersin.org The development of next-generation therapeutic candidates from a lead compound like 1H-Benzimidazole-2-ethanamine, 7-bromo- involves systematic chemical modifications to optimize its pharmacological profile. This process is guided by Structure-Activity Relationship (SAR) studies, which provide critical insights into how specific structural features influence biological activity. nih.govnih.gov

For this particular compound, key areas for modification would include:

The C2-ethanamine side chain: Altering the length, branching, or nature of the amine group can significantly impact the compound's interaction with target proteins and its pharmacokinetic properties.

The C7-bromo substituent: The bromine atom is an electron-withdrawing group that influences the electronic environment of the benzimidazole ring. Replacing it with other halogen atoms (fluorine, chlorine) or with electron-donating groups could modulate binding affinity and metabolic stability.

The N1 position of the imidazole (B134444) ring: Substitution at this position is a common strategy in benzimidazole drug design and has been shown to greatly influence activity. mdpi.com

SAR investigations highlight that the type and position of substituents on the benzimidazole core are crucial for biological activity. nih.gov For instance, different substitutions at the N1, C2, C5, and C6 positions have been shown to significantly affect the anti-inflammatory properties of benzimidazole derivatives. mdpi.com Modern synthetic methods, such as microwave-assisted synthesis and solid-phase synthesis, can accelerate the creation of diverse chemical libraries of these new analogs for rapid screening and identification of more potent and selective drug candidates. researchgate.netimpactfactor.org

Table 1: Key Positions for Modification on the Benzimidazole Scaffold

Position Common Modifications Potential Impact
N1 Alkyl chains, aryl groups, heterocyclic rings Enhanced potency, altered solubility, modified receptor binding
C2 Aryl groups, alkyl chains, amines, carboxylic acids Target specificity, binding affinity, pharmacokinetic profile
C5 / C6 Electron-donating or -withdrawing groups Modulated electronic properties, improved metabolic stability
C7 Halogens, methoxy (B1213986) groups Fine-tuning of electronic and steric properties

Exploration of Combination Therapies

Given the broad spectrum of pharmacological activities associated with the benzimidazole class—including anticancer, antimicrobial, and anti-inflammatory effects—derivatives are promising candidates for use in combination therapies. nih.gov The rationale behind this approach is to achieve synergistic effects, overcome drug resistance, or target multiple pathways of a complex disease.

While specific combination studies involving 1H-Benzimidazole-2-ethanamine, 7-bromo- have not been reported, the strategy is highly relevant. For example, if a derivative demonstrates anticancer properties, it could be combined with:

Standard chemotherapy: To potentially lower the required dose of the cytotoxic agent, thereby reducing toxicity.

Targeted therapies: To inhibit parallel signaling pathways that contribute to tumor growth and survival.

Immunotherapies: To modulate the tumor microenvironment and enhance the immune response against cancer cells.

This approach allows for a multi-pronged attack on diseases, which is often more effective than a single-agent therapy.

Advanced In Vitro Model Systems for Efficacy Evaluation

The evaluation of new therapeutic candidates has moved beyond traditional two-dimensional (2D) cell cultures, which often fail to replicate the complexity of human tissues. Advanced in vitro models are now being employed to provide more physiologically relevant data on a compound's efficacy and potential toxicity before moving to expensive and time-consuming in vivo studies.

For a compound like 1H-Benzimidazole-2-ethanamine, 7-bromo-, efficacy evaluation would benefit from models such as:

3D Cell Cultures (Spheroids/Organoids): These models mimic the three-dimensional structure and cell-cell interactions of tissues, offering a better prediction of a drug's in vivo behavior.

Microphysiological Systems (Organ-on-a-Chip): These devices create a dynamic microenvironment that can simulate the function of human organs, allowing for the study of drug metabolism and multi-organ effects.

These advanced systems are crucial for de-risking drug development by providing more accurate preclinical data, helping to identify promising candidates and terminate the development of ineffective or toxic ones earlier in the process.

Potential for Repurposing and Novel Indications

Drug repurposing, or finding new therapeutic uses for existing compounds, is an efficient strategy to accelerate drug development. The diverse biological activities of the benzimidazole scaffold make its derivatives particularly attractive for such an approach. researchgate.net Many compounds in this class have demonstrated a wide range of effects, from antiviral and antifungal to anticancer and anti-inflammatory properties. frontiersin.orgnih.gov

A compound like 1H-Benzimidazole-2-ethanamine, 7-bromo-, even if initially synthesized for a specific target, could be screened against a wide array of diseases. For example, a benzimidazole initially explored for its anthelmintic properties might be found to have potent anticancer activity, as has been observed with other members of this chemical family. This versatility is a key advantage of the benzimidazole core structure and represents a significant opportunity for expanding the therapeutic applications of its derivatives.

Challenges and Opportunities in Benzimidazole Drug Discovery

Despite their promise, the development of benzimidazole-based drugs is not without its challenges. Key hurdles that researchers must overcome include:

Toxicity and Safety: Ensuring that new derivatives are selective for their intended target and have minimal off-target effects is critical to avoid adverse reactions. impactfactor.org

Pharmacokinetic Limitations: Issues such as poor solubility, rapid metabolism, or low bioavailability can hinder a compound's effectiveness in vivo. researchgate.net

Drug Resistance: As with many therapeutic agents, pathogens and cancer cells can develop resistance to benzimidazole-based drugs over time.

However, these challenges are balanced by significant opportunities, driven by technological and scientific advances:

Computational Drug Design: The use of molecular docking, and other computational tools can rationalize the design of new derivatives with improved binding affinity and selectivity, speeding up the discovery process. researchgate.net

Nanotechnology in Drug Delivery: Encapsulating benzimidazole compounds in nanocarriers can improve their solubility, protect them from premature degradation, and enable targeted delivery to the site of disease, enhancing efficacy while minimizing side effects. impactfactor.org

Exploration of New Biological Targets: The structural versatility of the benzimidazole scaffold allows for the design of compounds aimed at novel biological targets, opening up new avenues for treating a wide range of diseases.

The future of benzimidazole research lies in leveraging these opportunities to overcome existing challenges, leading to the development of innovative and effective therapies.

Q & A

Q. What are the recommended synthetic routes for 7-bromo-1H-benzimidazole-2-ethanamine, and how do reaction conditions influence yield?

The synthesis of brominated benzimidazoles typically involves cyclocondensation of substituted o-phenylenediamines with carbonyl-containing precursors. For example:

  • Method A : Solvent-free one-pot synthesis using trifluoroacetic acid (TFA) as a catalyst, which promotes cyclization and minimizes byproducts .
  • Method B : Cyclization of o-phenylenediamines with CO₂ under H₂, offering a greener approach with moderate yields .

Q. Key Variables :

VariableImpact on Yield
Catalyst (TFA vs. H₂/CO₂)TFA yields ~75–85% vs. H₂/CO₂ ~60–70%
TemperatureOptimal at 100–120°C for TFA; 80–100°C for H₂/CO₂
Bromine positioningRegioselectivity challenges may require directing groups .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzimidazole core and bromine/ethanamine substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₁₀BrN₃) .
  • X-ray Crystallography : Resolve conformational details, as demonstrated for analogous brominated benzimidazoles .

Data Interpretation Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in substituent orientation .

Q. How does the 7-bromo substituent influence biological activity compared to non-brominated analogs?

Bromine enhances electrophilicity, improving binding to biological targets (e.g., enzymes or DNA). Studies on 5-bromo-7-azabenzimidazoles show:

  • Increased antimicrobial activity against Gram-positive bacteria (MIC 2–8 µg/mL vs. >16 µg/mL for non-brominated analogs) .
  • Enhanced conformational rigidity due to steric/electronic effects, affecting pharmacokinetics .

Q. What are the solubility challenges of this compound, and how can they be addressed experimentally?

  • Issue : Low aqueous solubility due to aromatic/hydrophobic groups.
  • Solutions :
    • Use polar aprotic solvents (DMF, DMSO) for in vitro assays.
    • Synthesize water-soluble prodrugs (e.g., phosphate esters) .

Advanced Research Questions

Q. How can regioselective bromination at the 7-position be achieved, and what factors control selectivity?

Regioselectivity is influenced by:

  • Directing Groups : Electron-donating groups (e.g., methoxy) at adjacent positions can direct bromination .
  • Catalytic Systems : Use of Lewis acids (e.g., FeBr₃) to stabilize transition states .

Case Study : In 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, bromination at the 7-position was achieved using NBS under radical conditions .

Q. What computational methods are suitable for predicting the conformational stability of this compound?

  • DFT Calculations : Optimize geometry and calculate rotational barriers of the ethanamine side chain .
  • Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand interactions .

Example : A study on 5-bromo-7-azabenzimidazoles used DFT to identify a 15° tilt in the bromophenyl group, stabilizing the crystal lattice .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Step 1 : Verify compound purity (HPLC ≥95%) and characterization (HRMS/X-ray).
  • Step 2 : Standardize assay conditions (e.g., pH, temperature, cell lines).
  • Step 3 : Compare substituent effects using SAR tables .

Case Study : Discrepancies in antimicrobial activity were traced to variations in bacterial strain susceptibility and solvent choice .

Q. What green chemistry approaches can optimize the synthesis of this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes .
  • Catalytic Hydrogenation : Replaces hazardous brominating agents (e.g., Br₂) with HBr/H₂O₂ systems .

Q. Metrics :

ApproachAtom EconomyE-Factor
Conventional Br₂45%8.2
HBr/H₂O₂78%3.1

Q. How does the ethanamine side chain affect intermolecular interactions in crystal packing?

X-ray studies of analogous compounds reveal:

  • Hydrogen Bonding : The NH₂ group forms H-bonds with adjacent benzimidazole N-atoms, creating a layered structure .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) disrupt crystallinity, reducing diffraction quality .

Q. What strategies mitigate degradation during long-term storage?

  • Storage Conditions : Argon atmosphere, -20°C, and desiccated.
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent bromine loss via radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-2-ethanamine, 7-bromo-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-2-ethanamine, 7-bromo-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.